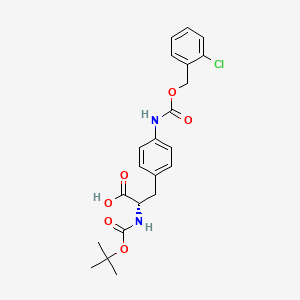

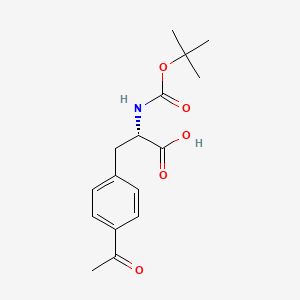

![molecular formula C14H20N2O4 B581975 (2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid CAS No. 74578-48-6](/img/structure/B581975.png)

(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid” is a compound that contains phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group .

Molecular Structure Analysis

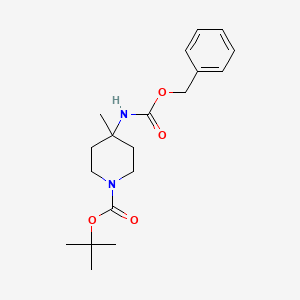

The molecular formula of this compound is C30H32N2O6 . The InChI code is 1S/C30H32N2O6/c1-30(2,3)38-28(35)31-17-20-14-12-19(13-15-20)16-26(27(33)34)32-29(36)37-18-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m0/s1 .Scientific Research Applications

Asymmetric Synthesis

- Non-Natural Amino Acid Derivatives : The compound is used in the synthesis of novel α-amino acid derivatives with high stereoselectivity and yield. These derivatives are important for the development of peptides and proteins with specific functions (Yang et al., 2015).

Antimicrobial Applications

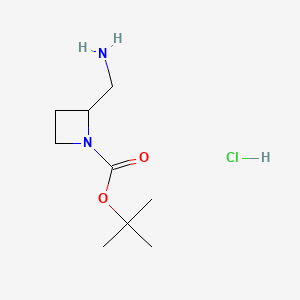

- Substituted Phenyl Azetidines : The compound is involved in the synthesis of substituted phenyl azetidines, which are potential antimicrobial agents. This highlights its role in drug discovery and pharmaceutical research (Doraswamy & Ramana, 2013).

Metabolic Studies

- Metabolic Studies in Thermophilic Archaeon : The compound is used in the analysis of organic acids in cultures of a thermophilic sulfur-dependent archaeon, showcasing its importance in microbiological and biochemical research (Rimbault et al., 1993).

Synthesis of Amino Acid Derivatives

- Optical Resolution and Syntheses of Stereoisomers : The compound is crucial in the synthesis and optical resolution of various stereoisomers of amino acids, which are significant in studying protein structures and functions (Shiraiwa et al., 1998).

Drug Design and Medicinal Chemistry

- Design of Antifungal Peptides : It aids in the computational study of antifungal tripeptides, which is vital in the process of drug design and development (Flores-Holguín et al., 2019).

- Synthesis of Highly Congested Aryl-Tethered 2-Aminobenzylamines : The compound is used in the innovative synthesis of congested 2-aminobenzylamines, which are important intermediates in drug development (Farhanullah et al., 2007).

Material Science

- Polybenzoxazine Synthesis : It is explored in the synthesis of polybenzoxazine, a class of thermosetting resins, demonstrating its utility in material science and engineering (Trejo-Machin et al., 2017).

Organic Chemistry

- Synthesis of Cα-Tetrasubstituted α-Amino Acids : The compound is key in synthesizing and characterizing novel α-amino acids, furthering the scope of organic synthesis (Grauer & König, 2009).

Peptide Synthesis

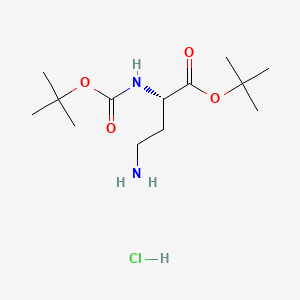

- Stereospecific Synthesis of Diaminopropanoates : Its use in the enantioselective synthesis of diaminopropanoates showcases its role in the field of peptide synthesis and chirality (Kumaraswamy & Pitchaiah, 2011).

Safety And Hazards

properties

IUPAC Name |

(2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-10-6-4-9(5-7-10)8-11(15)12(17)18/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMNAMRCSPROFV-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-3-(4-[(tert-butoxy)carbonylamino]phenyl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B581894.png)